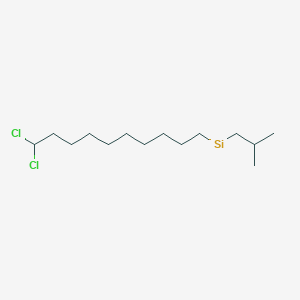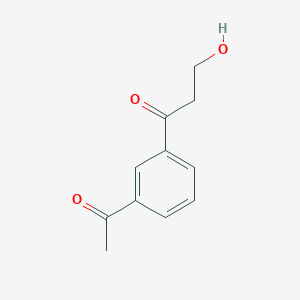
1-(3-Acetylphenyl)-3-hydroxypropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Acetylphenyl)-3-hydroxypropan-1-one is an organic compound characterized by the presence of an acetyl group attached to a phenyl ring and a hydroxypropanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Acetylphenyl)-3-hydroxypropan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-acetylphenyl with propanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Acetylphenyl)-3-hydroxypropan-1-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of 1-(3-Acetylphenyl)-3-oxopropan-1-one.
Reduction: Formation of 1-(3-Acetylphenyl)-3-hydroxypropan-1-ol.
Substitution: Formation of various substituted derivatives on the phenyl ring, such as nitro, sulfo, and halo derivatives.
Applications De Recherche Scientifique
1-(3-Acetylphenyl)-3-hydroxypropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of 1-(3-Acetylphenyl)-3-hydroxypropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and acetyl groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetone: Similar in structure but lacks the hydroxy group.
1-Phenylpropan-2-one: Similar in structure but with different functional groups.
Acetylphenyl-substituted imidazolium salts: Similar in having an acetylphenyl moiety but with different overall structures.
Uniqueness
1-(3-Acetylphenyl)-3-hydroxypropan-1-one is unique due to the presence of both an acetyl group and a hydroxypropanone moiety, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
648416-50-6 |
|---|---|
Formule moléculaire |
C11H12O3 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
1-(3-acetylphenyl)-3-hydroxypropan-1-one |
InChI |
InChI=1S/C11H12O3/c1-8(13)9-3-2-4-10(7-9)11(14)5-6-12/h2-4,7,12H,5-6H2,1H3 |
Clé InChI |
STRBUEJRAPCPQG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC=C1)C(=O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


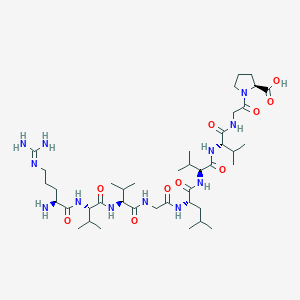
![3-[2-(4-Benzamidophenoxy)acetamido]benzoic acid](/img/structure/B12597336.png)


![N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-methylpropyl)thiourea](/img/structure/B12597351.png)
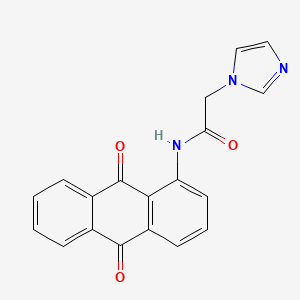
![3-Nitro-2-[2-(4-nitrophenyl)ethenyl]benzoic acid](/img/structure/B12597368.png)
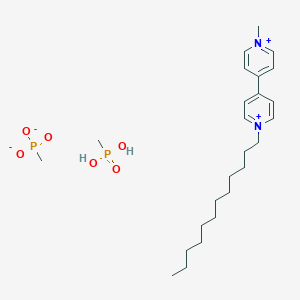


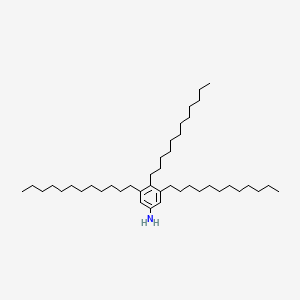
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylpyrrole-3-carboxamide](/img/structure/B12597399.png)
